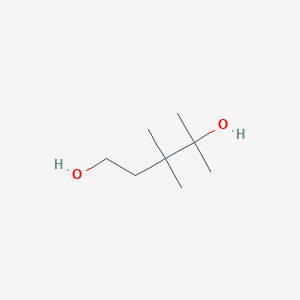
2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one, also known as NTMP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. NTMP is a pyridazinone derivative that has been synthesized through a complex chemical process.
Scientific Research Applications
Molecular Structure and Synthesis
The synthesis and characterization of derivatives related to 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one have been explored to understand their chemical properties and potential applications. For example, the study by Polander et al. (2012) discusses the synthesis of 2,6-diacyl derivatives of naphthalene-1,8:4,5-bis(dicarboximide)s, highlighting the process's efficiency and the derivatives' electrochemical properties. This research provides insight into the structural modifications and potential utility of these compounds in electronic applications (Polander et al., 2012).
Photobiological Activity
The photobiological activities of naphthalene derivatives are of significant interest due to their potential applications in phototherapy and environmental studies. Tao et al. (1998) synthesized 3H-1,8,9-Trimethylthieno[3′,2′:6,7]naphtho[2,1-b]pyran-3-one, a compound with potential photobiological activity, demonstrating its synthesis and characterizing its absorption and fluorescence spectra. This work contributes to understanding the photophysical properties of naphthalene derivatives and their potential therapeutic applications (Tao et al., 1998).
Environmental Impact
Understanding the environmental behavior of chemical compounds, including those related to 2-(Naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one, is crucial for assessing their impact. Studies like the one conducted by Sydnes et al. (1985) investigate the photooxidation of dimethylnaphthalenes, providing valuable information on the environmental degradation processes and potential ecological effects of these compounds (Sydnes et al., 1985).
Water Oxidation Applications
Research on the application of naphthalene derivatives in water oxidation presents potential advancements in energy conversion and storage technologies. Zong and Thummel (2005) have developed a new family of Ru complexes for water oxidation, demonstrating the utility of naphthalene-based ligands in catalyzing oxygen evolution reactions. This study opens avenues for the application of such compounds in renewable energy technologies (Zong & Thummel, 2005).
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-28-21-13-18(14-22(29-2)24(21)30-3)20-11-12-23(27)26(25-20)15-17-9-6-8-16-7-4-5-10-19(16)17/h4-14H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUAPZPYGFGKMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2362288.png)

![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2362295.png)
![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)




![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)